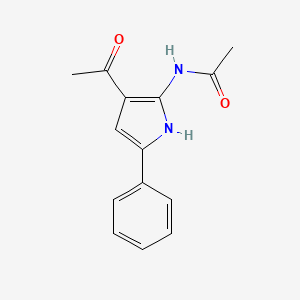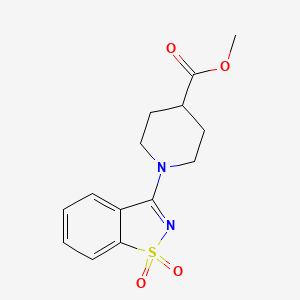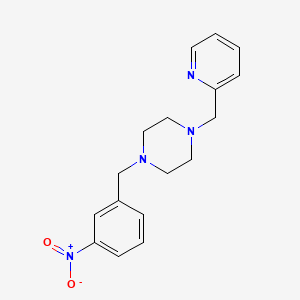
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide, also known as AP2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AP2 is a pyrrole derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have anti-microbial activity against a range of bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is not fully understood. However, it is believed that N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide exerts its biological activity by modulating the activity of enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infection.
Biochemical and Physiological Effects:
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the growth of a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one limitation of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research. One area of interest is the development of more potent derivatives of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide that exhibit improved biological activity. Another area of interest is the exploration of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a potential therapeutic for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is interest in exploring the potential of N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide as a novel anti-microbial agent for the treatment of bacterial and fungal infections.
In conclusion, N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. While there are some limitations to its use, there are also many promising future directions for N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide research.
Synthesemethoden
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the condensation of 2-acetylphenylboronic acid with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 2-bromo-5-nitrophenylboronic acid. The resulting intermediate is then reduced with palladium on carbon to yield N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide.
Eigenschaften
IUPAC Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9(17)12-8-13(11-6-4-3-5-7-11)16-14(12)15-10(2)18/h3-8,16H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDWQHYQKKEUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(4-bromophenyl)hydrazone]](/img/structure/B5682994.png)
![8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5683005.png)

![(4S*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5683019.png)

![2-methoxy-N-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)acetamide](/img/structure/B5683025.png)
![(1S,2S,9R)-11-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B5683035.png)
![(1S*,5R*)-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5683043.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5683065.png)
![(3,4-dimethylphenyl)[3-fluoro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5683070.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)
![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)